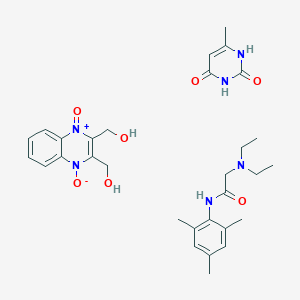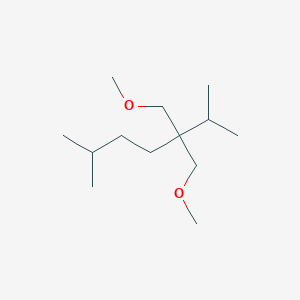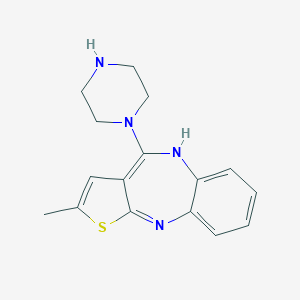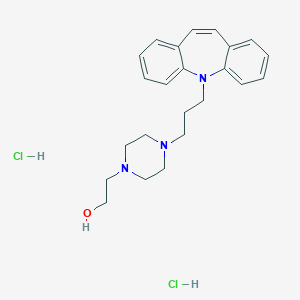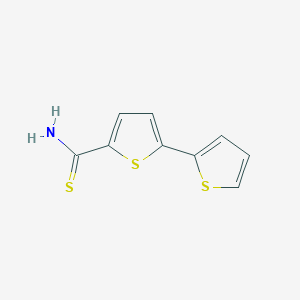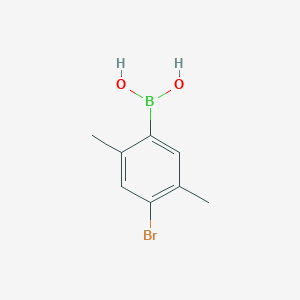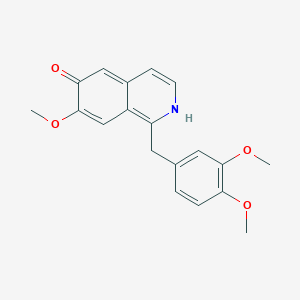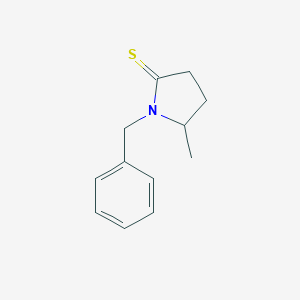
1-Benzyl-5-methylpyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methylpyrrolidine-2-thione, also known as 5-Methyl-1-benzyl-2-thioxopyrrolidine, is a chemical compound that belongs to the class of thiazolidine-2-thione derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 1-Benzyl-5-methylpyrrolidine-2-thione is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and proteins, including metalloproteases, cyclooxygenases, and phospholipases. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
1-Benzyl-5-methylpyrrolidine-2-thione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes and proteins, including metalloproteases, cyclooxygenases, and phospholipases. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. In vivo studies have demonstrated its potential to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Benzyl-5-methylpyrrolidine-2-thione in lab experiments is its ability to modulate the activity of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of these proteins and for identifying potential drug targets. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in certain cell lines, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on 1-Benzyl-5-methylpyrrolidine-2-thione. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Several studies have demonstrated its ability to improve cognitive function and reduce inflammation in animal models of the disease. Another area of interest is its potential as a tool for studying the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 1-Benzyl-5-methylpyrrolidine-2-thione involves the reaction of benzylamine with carbon disulfide in the presence of sodium hydroxide, followed by the addition of methyl iodide. The resulting product is then treated with hydrogen chloride to obtain the final compound. This synthesis method has been described in several scientific publications, including the Journal of Organic Chemistry and Tetrahedron Letters.
Scientific Research Applications
1-Benzyl-5-methylpyrrolidine-2-thione has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. In pharmacology, it has been studied for its potential neuroprotective and anti-inflammatory effects. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
properties
CAS RN |
127839-92-3 |
|---|---|
Product Name |
1-Benzyl-5-methylpyrrolidine-2-thione |
Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-benzyl-5-methylpyrrolidine-2-thione |
InChI |
InChI=1S/C12H15NS/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
NYDLBBAOBWANFK-UHFFFAOYSA-N |
SMILES |
CC1CCC(=S)N1CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(=S)N1CC2=CC=CC=C2 |
synonyms |
2-Pyrrolidinethione, 5-methyl-1-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



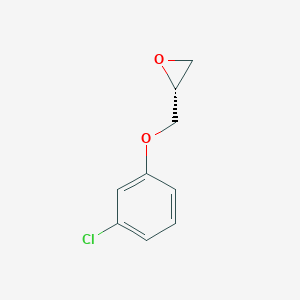
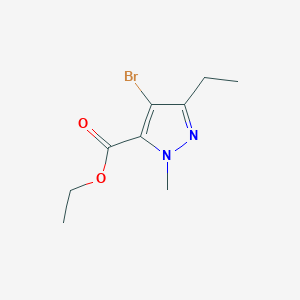
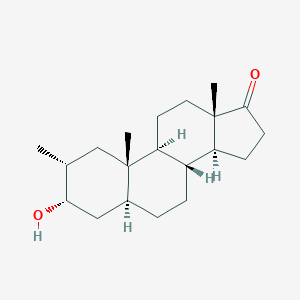
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
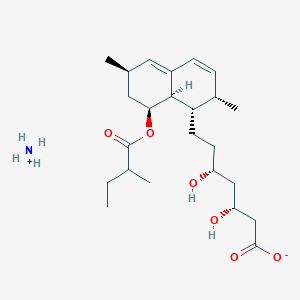
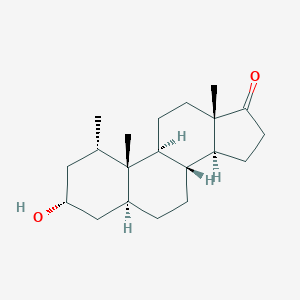
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
